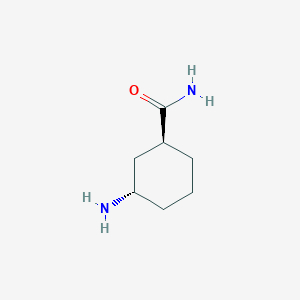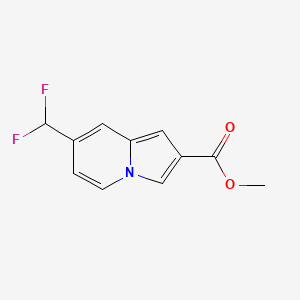
6-Bromochromane-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromochromane-4-carbonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of chromane, featuring a bromine atom at the 6th position and a nitrile group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochromane-4-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a nitrile group. One common method includes the bromination of chromane using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromochromane. This intermediate is then subjected to a cyanation reaction using reagents such as copper(I) cyanide (CuCN) to introduce the nitrile group at the 4th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 6-Bromochromane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Major Products:
Substitution: Products include 6-aminochromane-4-carbonitrile or 6-thiochromane-4-carbonitrile.
Reduction: The major product is 6-bromochromane-4-amine.
Oxidation: The major product is 6-bromochromone-4-carbonitrile.
科学研究应用
6-Bromochromane-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Bromochromane-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
相似化合物的比较
6-Bromochromone: Similar structure but lacks the nitrile group.
4-Cyanobenzyl bromide: Contains a nitrile group and bromine but lacks the chromane ring.
6-Bromo-4-methoxychromane: Similar structure with a methoxy group instead of a nitrile group.
Uniqueness: 6-Bromochromane-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the chromane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
6-bromo-3,4-dihydro-2H-chromene-4-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4H2 |
InChI 键 |
WYZRQMCCVCBMDN-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1C#N)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)


![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)





![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)

![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)
